molecular formula C20H16N4O4 B2531991 1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione CAS No. 956607-02-6

1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione

Cat. No.: B2531991
CAS No.: 956607-02-6
M. Wt: 376.372
InChI Key: HRCJDEHJZBBFEE-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the hydrazone: Reacting 4-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone can then be reacted with a naphthalene derivative under acidic or basic conditions to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for reduction.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yl)-3-(2-(4-aminophenyl)hydrazinyl)pyrrolidine-2,5-dione: Similar structure but with an amine group instead of a nitro group.

    1-(Naphthalen-1-yl)-3-(2-(4-methylphenyl)hydrazinyl)pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione can impart unique electronic and steric properties, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-naphthalen-1-yl-3-[2-(4-nitrophenyl)hydrazinyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-19-12-17(22-21-14-8-10-15(11-9-14)24(27)28)20(26)23(19)18-7-3-5-13-4-1-2-6-16(13)18/h1-11,17,21-22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCJDEHJZBBFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)NNC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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